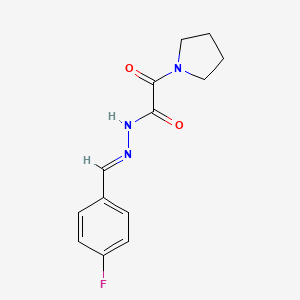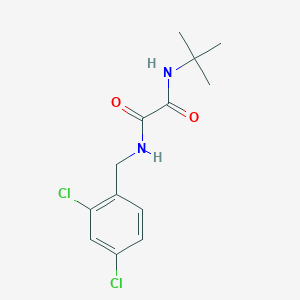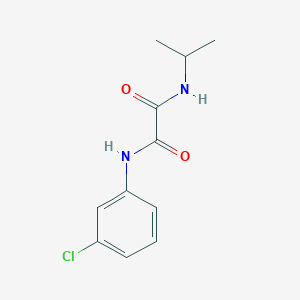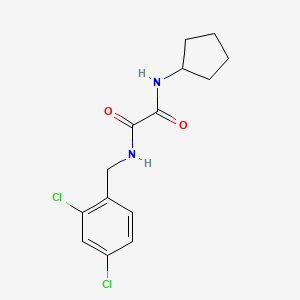![molecular formula C13H17N3O2S B3848426 N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3848426.png)
N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Descripción general
Descripción
N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as CTTH, is a novel compound with potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been extensively studied due to their diverse biological activities. CTTH has shown promising results in various preclinical studies, making it a subject of interest for further investigation.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has also been shown to modulate the levels of various cytokines and growth factors, suggesting its immunomodulatory properties. Additionally, N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been reported to reduce the levels of inflammatory markers, indicating its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and wide range of biological activities. However, its limitations include its poor solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to determine its pharmacokinetic and pharmacodynamic properties, including its bioavailability and toxicity. Third, studies are needed to evaluate its efficacy in vivo using animal models of cancer and other diseases. Fourth, studies are needed to investigate its potential synergistic effects with other anticancer drugs. Finally, studies are needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is a novel compound with potential therapeutic applications. It has shown promising results in various preclinical studies, making it a subject of interest for further investigation. N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has a wide range of biological activities, including anticancer, antiviral, antibacterial, antifungal, neuroprotective, antioxidant, immunomodulatory, and anti-inflammatory activities. However, further studies are needed to determine its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy in vivo.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been evaluated for its potential therapeutic applications in various preclinical studies. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-cyclohexyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has also been reported to possess antiviral, antibacterial, and antifungal activities. Moreover, it has been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-12(15-10-5-2-1-3-6-10)13(18)16-14-9-11-7-4-8-19-11/h4,7-10H,1-3,5-6H2,(H,15,17)(H,16,18)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGAYCOHSCXHAI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848349.png)
![N-allyl-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848367.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848375.png)
![N-(3-chlorophenyl)-2-[2-(1-methylpentylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848388.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848395.png)


![N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848413.png)
![2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848423.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B3848453.png)
![N-(3-bromophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848468.png)

![N-cyclohexyl-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848486.png)